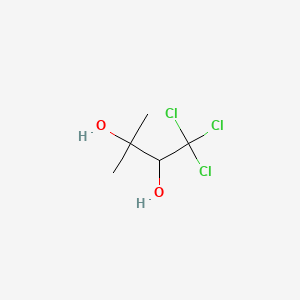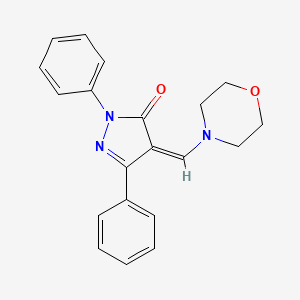
21-Hydroxytetracontan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Hydroxytetracontan-20-one is a long-chain aliphatic ketone with the molecular formula C₄₀H₈₀O₂ This compound is characterized by the presence of a hydroxyl group at the 21st carbon and a ketone group at the 20th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxytetracontan-20-one typically involves multi-step organic synthesis techniques. One common method includes the oxidation of a long-chain alcohol to form the corresponding ketone. The hydroxyl group can be introduced through selective hydroxylation reactions. Specific reaction conditions, such as the use of oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent, and hydroxylation agents like osmium tetroxide (OsO₄), are crucial for achieving the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial strains capable of transforming precursor molecules into the desired product. These methods are often preferred for their efficiency and sustainability. For example, certain mutant strains can transform phytosterols into hydroxylated ketones through enzymatic pathways .
Chemical Reactions Analysis
Types of Reactions: 21-Hydroxytetracontan-20-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or carboxylic acid.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include secondary alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
21-Hydroxytetracontan-20-one has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which 21-Hydroxytetracontan-20-one exerts its effects is primarily through its interaction with cellular membranes and enzymes. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. Molecular targets may include membrane-bound proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
20-Tetracontanone: Lacks the hydroxyl group at the 21st carbon.
21-Hydroxy-20-methyl-pregna-4-ene-3-one: A structurally similar compound with different functional groups and biological activity.
Uniqueness: 21-Hydroxytetracontan-20-one is unique due to its specific combination of a long aliphatic chain with both hydroxyl and ketone functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
18216-95-0 |
|---|---|
Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
21-hydroxytetracontan-20-one |
InChI |
InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,41H,3-38H2,1-2H3 |
InChI Key |
FUXWJXFNCIATEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


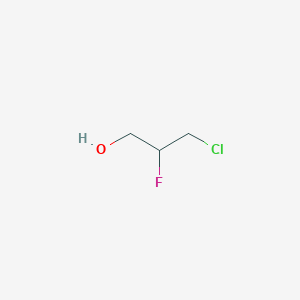

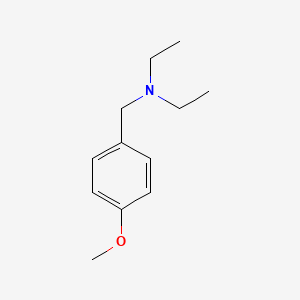
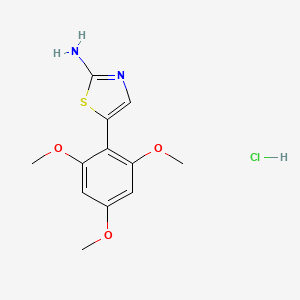
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)

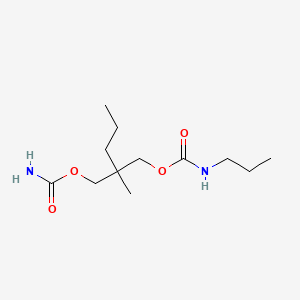

![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)
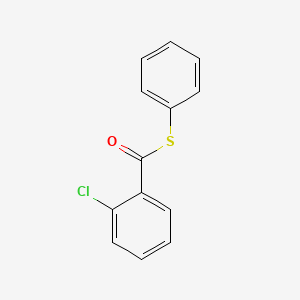
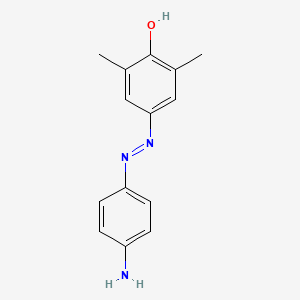
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
